2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-7-5-6-10-14(12)19-15(23)11-24-17-21-20-16(22(17)18)13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREREKVUBPGEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amine group with an acetic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a systematic comparison with structurally related analogs based on substituents, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Triazole-Thioacetamide Derivatives
Key Observations:
Anti-Inflammatory Activity :
- The 3-methylphenyl analog () demonstrates superior anti-inflammatory activity compared to diclofenac, likely due to optimized aryl interactions with COX-2. The target compound’s o-tolyl group may mimic this effect, but the cyclohexyl substituent could enhance metabolic stability .
Anticonvulsant Potential: Fluorobenzyl-substituted benzothiazole derivatives (e.g., 5j) show high protective indices (PI > 8) in seizure models. The target compound lacks a benzothiazole moiety but retains the triazole-thioacetamide core, suggesting possible CNS activity with structural modifications .
Receptor Modulation (Orco) :
- VUAA1 and OLC15 differ in aryl substituents (ethylphenyl vs. butylphenyl), which dictate agonist/antagonist behavior. The target compound’s cyclohexyl group may sterically hinder receptor binding, shifting activity away from Orco modulation .
Antiviral Applications :
- Hydroxyphenyl-substituted triazoles (e.g., AM34) inhibit HIV reverse transcriptase. The target compound’s cyclohexyl group could provide hydrophobic interactions with viral enzymes, though this remains untested .
Biological Activity
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed review of its biological activity based on synthesized data, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C11H18N4OS
- Molar Mass : 270.35 g/mol
- CAS Number : Not specified in the sources but related to similar compounds.
The biological activity of this compound can be attributed to its structural features, particularly the triazole ring and thioamide group. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound:
- Antibacterial Activity :
- Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against various strains. For instance, a study reported Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies :
- In vitro assays demonstrated that certain derivatives displayed IC50 values in the micromolar range against multiple cancer cell lines, including prostate (PC-3), colon (HCT116), and breast (MCF7) cancer cells . For example, one derivative showed an IC50 of 0.24 µM against EGFR, a common target in cancer therapy .
- Mechanistic Insights :
Case Studies
Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:
- Case Study 1 : A derivative demonstrated significant growth inhibition in melanoma cell lines during preclinical trials, suggesting potential for further development as an anticancer agent.
- Case Study 2 : Another study reported successful outcomes in treating drug-resistant bacterial infections using triazole derivatives in combination therapies.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
